

# AM-8735 In Vivo Administration in Mouse Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: AM-8735

Cat. No.: B605388

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## Introduction

**AM-8735** is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, **AM-8735** is designed to stabilize and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide a detailed overview of the in vivo administration of **AM-8735** in mouse models, based on preclinical studies. The included protocols and data are intended to guide researchers in designing and executing their own in vivo experiments.

## Data Presentation

### In Vivo Efficacy of AM-8735 in SJSA-1 Osteosarcoma Xenograft Model

The antitumor activity of **AM-8735** was evaluated in a subcutaneous xenograft model using the human osteosarcoma cell line SJSA-1, which harbors wild-type p53 and MDM2 amplification.

[1]

Treatment Group (Oral Gavage, Once Daily for 14 days)	Dose (mg/kg)	Tumor Growth Inhibition (%)	ED50 (mg/kg)
Vehicle (15% HPβCD, 1% Pluronic F68, pH 8)	0	0	-
AM-8735	5	Not Reported	41[2]
AM-8735	25	Not Reported	
AM-8735	50	Not Reported	
AM-8735	100	Not Reported	

Tumor growth inhibition data at specific time points for each dose group is not publicly available in the primary literature. The reported ED50 provides a measure of the compound's potency in this model.

## Pharmacokinetic Parameters of AM-8735 in Mice

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and AUC for **AM-8735** in mice are not publicly available in the cited literature. Researchers will need to perform their own pharmacokinetic studies to determine these parameters in their specific mouse strain and experimental conditions.

## Experimental Protocols

### SJSA-1 Osteosarcoma Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous xenograft model using SJSA-1 cells to evaluate the in vivo efficacy of **AM-8735**.[\[2\]](#)

Materials:

- SJSA-1 human osteosarcoma cell line
- Female athymic nude mice (6-8 weeks old)

- Growth medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- **AM-8735**
- Vehicle solution: 15% (w/v) hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD) with 1% (w/v) Pluronic F68 in water, adjusted to pH 8.
- Calipers
- Syringes and needles (27-30 gauge)
- Animal housing and husbandry equipment

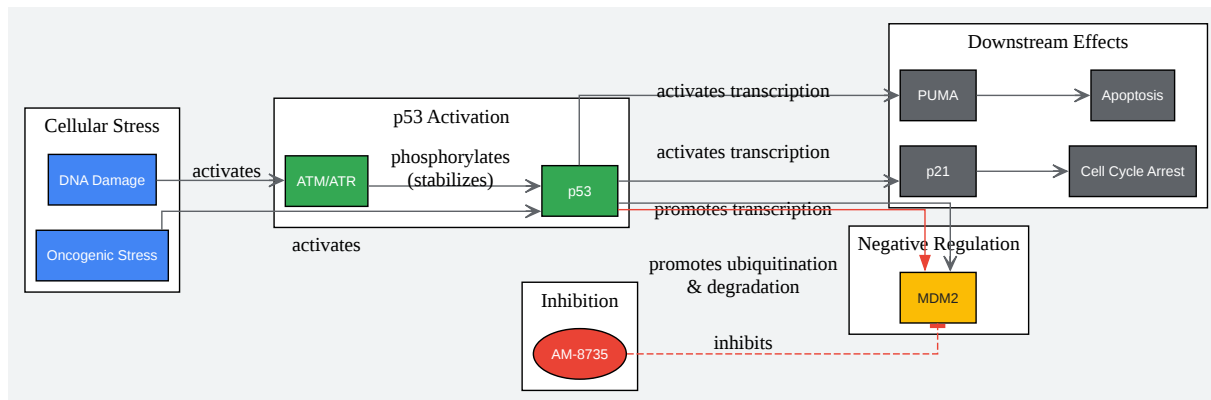
#### Procedure:

- Cell Culture: Culture SJSA-1 cells in the recommended growth medium until they reach 80-90% confluency.
- Cell Preparation:
  - Harvest the cells using trypsin-EDTA.
  - Wash the cells twice with sterile PBS.
  - Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of  $5 \times 10^7$  cells/mL.
- Tumor Implantation:
  - Anesthetize the mice.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Growth Monitoring:

- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Animal Randomization and Treatment:
  - Once tumors reach the desired size, randomize the mice into treatment and control groups.
  - Prepare fresh formulations of **AM-8735** in the vehicle solution daily.
  - Administer **AM-8735** or vehicle to the respective groups via oral gavage at the desired doses (e.g., 5, 25, 50, 100 mg/kg) once daily for the duration of the study (e.g., 14 days).
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight throughout the treatment period.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).

## Mandatory Visualization

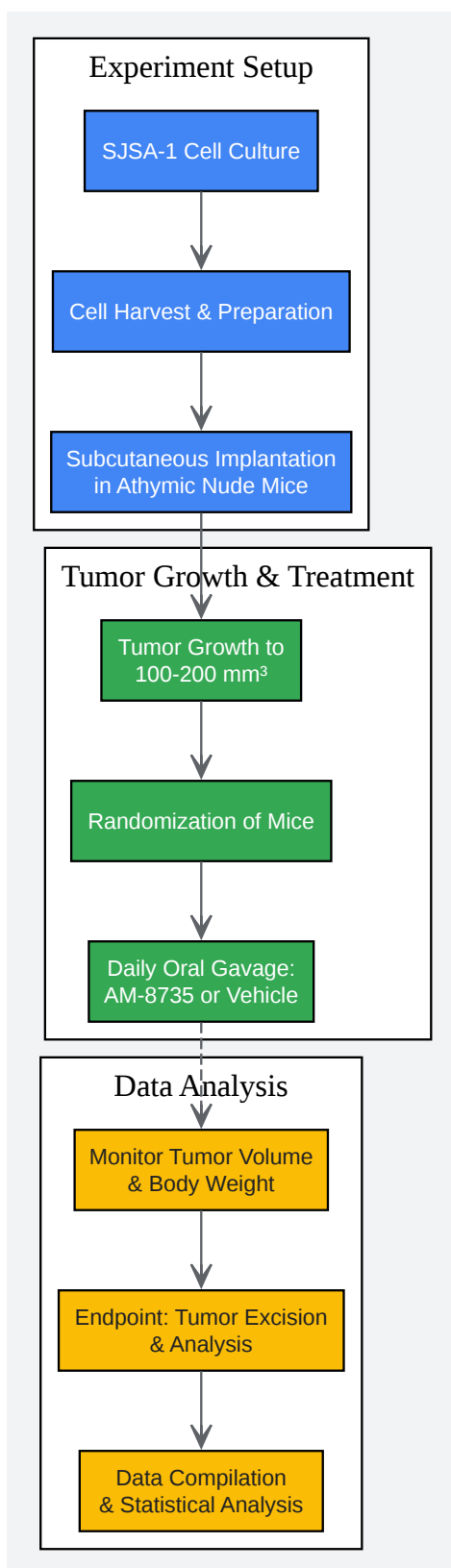
### p53-MDM2 Signaling Pathway and Inhibition by AM-8735



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Caption: The p53-MDM2 signaling pathway and the mechanism of action of **AM-8735**.

## Experimental Workflow for In Vivo Efficacy Study



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## References

- 1. Home - Reactome Pathway Database [reactome.org]
- 2. researchgate.net [researchgate.net]
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